Product packaging for 1-(2-Pyridinyl)benzotriazole-15N3(Cat. No.:)

1-(2-Pyridinyl)benzotriazole-15N3

Cat. No.: B15338199
M. Wt: 199.19 g/mol
InChI Key: CPWBWUGSSFRASR-OYMGSPLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern chemical science, forming the structural basis of a vast array of biologically active molecules and functional materials. wikipedia.orgresearchgate.net Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their importance. wikipedia.orgresearchgate.net The presence of nitrogen atoms within a cyclic framework imparts unique electronic properties and the capacity for hydrogen bonding, which are crucial for molecular recognition and biological activity. nih.gov

The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a fundamental building block in numerous pharmaceuticals, agrochemicals, and materials. pharmacyinfoline.comnih.gov Its derivatives are found in a wide range of biologically active compounds, including antibiotics and antivirals. pharmacyinfoline.comnumberanalytics.com In synthetic chemistry, pyridine and its derivatives serve as versatile ligands, catalysts, and solvents. gsconlinepress.comgsconlinepress.com The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a property that is extensively exploited in organic synthesis. nih.gov

Benzotriazole (B28993), a bicyclic system comprising a benzene (B151609) ring fused to a triazole ring, is another heterocyclic scaffold of immense importance. orgsyn.orgjocpr.com It is widely recognized for its exceptional ability to act as a corrosion inhibitor, particularly for copper and its alloys, by forming a protective film on the metal surface. scribd.comijariie.com Beyond its industrial applications, the benzotriazole moiety is a versatile synthetic auxiliary and has been incorporated into a variety of pharmacologically active molecules, exhibiting antimicrobial, antifungal, and antiviral properties. organic-chemistry.orgacs.orgnih.gov

The journey of benzotriazole in chemical sciences began with its initial synthesis from o-phenylenediamine (B120857). pharmacyinfoline.comorgsyn.orgscribd.com Initially, its primary application was as a corrosion inhibitor. gsconlinepress.com However, the pioneering work of chemists like Alan Katritzky transformed the perception of benzotriazole from a mere industrial chemical to a versatile tool in synthetic organic chemistry. organic-chemistry.orgacs.orglupinepublishers.com His research demonstrated that the benzotriazolyl group could function as an excellent leaving group and a synthetic auxiliary in a multitude of chemical transformations, paving the way for the synthesis of complex heterocyclic systems. organic-chemistry.orgacs.orglupinepublishers.com This led to an explosion in the development of benzotriazole derivatives with a wide spectrum of pharmacological activities, solidifying its place as a privileged scaffold in medicinal chemistry. gsconlinepress.comjocpr.comgsconlinepress.com

Principles and Rationale for Stable Isotope Labeling in Chemical and Material Science Research

Stable isotope labeling is a powerful technique that involves the incorporation of a non-radioactive isotope into a molecule to trace its fate through a chemical reaction or a biological pathway. scribd.com This method relies on the fact that isotopes of an element have the same chemical properties but different masses, allowing them to be distinguished by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. gsconlinepress.com

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that is particularly valuable in chemical research. While the natural abundance of ¹⁵N is low (around 0.37%), its enrichment in a molecule provides a powerful handle for mechanistic and structural studies. researchgate.net The ¹⁵N nucleus has a nuclear spin of ½, which results in sharper NMR signals compared to the more abundant but quadrupolar ¹⁴N nucleus. ijariie.com This makes ¹⁵N NMR spectroscopy an invaluable tool for elucidating the electronic environment and connectivity of nitrogen atoms within a molecule. pharmacyinfoline.comgsconlinepress.comijariie.com By selectively incorporating ¹⁵N into a molecule, researchers can track the transformation of specific nitrogen atoms during a reaction, providing unambiguous evidence for reaction mechanisms. rsc.org

The use of ¹⁵N labeling offers several distinct advantages for studying complex chemical systems. It allows for the direct observation of nitrogen-containing intermediates that might be too transient to detect by other means. rsc.org In spectroscopy, ¹⁵N enrichment enhances the sensitivity of NMR experiments, enabling the acquisition of high-quality data on smaller sample sizes. japsonline.com Furthermore, the analysis of coupling constants between ¹⁵N and other nuclei (such as ¹H and ¹³C) provides detailed structural information, including bond connectivities and conformational features. rsc.orgrsc.org This is particularly useful in distinguishing between isomers and tautomers, which can be challenging with other analytical methods. ijariie.com The ability to trace the flow of nitrogen atoms through metabolic pathways is another significant advantage, providing crucial insights into biochemical processes. nih.gov

Specific Research Gaps and Opportunities Pertaining to 1-(2-Pyridinyl)benzotriazole-15N3

Despite the well-established importance of both pyridinyl-benzotriazole structures and ¹⁵N labeling, a significant research gap exists specifically for the compound 1-(2-Pyridinyl)benzotriazole-¹⁵N₃. While the unlabeled compound, 1-(2-Pyridinyl)benzotriazole, is commercially available and has been mentioned in the context of coordination chemistry, there is a conspicuous absence of published research detailing the synthesis, characterization, or application of its ¹⁵N-labeled analogue.

This lack of information presents a clear opportunity for new research endeavors. The synthesis of 1-(2-Pyridinyl)benzotriazole-¹⁵N₃, likely achievable by adapting known methods for benzotriazole synthesis using a ¹⁵N-labeled precursor, would provide a valuable tool for a range of studies. pharmacyinfoline.comorgsyn.orgscribd.comrsc.org

Key research opportunities include:

Mechanistic Elucidation: The ¹⁵N₃-labeled triazole ring would serve as an ideal probe to investigate the mechanism of reactions involving the benzotriazole moiety, such as its role as a leaving group or in cycloaddition reactions.

Advanced Spectroscopic Analysis: Detailed ¹⁵N NMR studies of 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ could provide precise information about the electronic structure and tautomeric equilibria of the benzotriazole ring system, and how these are influenced by the pyridinyl substituent.

Materials Science Applications: The labeled compound could be used to study the formation and properties of coordination polymers and metal-organic frameworks, providing insights into the role of the triazole nitrogen atoms in metal binding. numberanalytics.com

Tracing in Biological Systems: Given the biological activities of many benzotriazole derivatives, the ¹⁵N-labeled compound could be used as a tracer to study the metabolic fate and interactions of this class of compounds in biological systems. nih.gov

The synthesis and investigation of 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ would not only fill a void in the current scientific literature but also provide a powerful new tool for advancing our understanding in diverse areas of chemical and materials science.

Data Tables

Table 1: Chemical Compound Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )
1-(2-Pyridinyl)benzotriazoleC₁₁H₈N₄196.21
1-(2-Pyridinyl)benzotriazole-¹⁵N₃C₁₁H₈¹⁵N₃199.19 medchemexpress.com
PyridineC₅H₅N79.10
BenzotriazoleC₆H₅N₃119.12
o-PhenylenediamineC₆H₈N₂108.14

Table 2: Key Properties and Applications of Scaffolds

ScaffoldKey PropertiesCommon Applications
Pyridine Aromatic, basic, electron-deficientPharmaceuticals, agrochemicals, solvents, ligands, catalysts pharmacyinfoline.comgsconlinepress.comgsconlinepress.com
Benzotriazole Aromatic, weakly acidic/basic, excellent leaving groupCorrosion inhibition, synthetic auxiliary, pharmaceuticals scribd.comijariie.comorganic-chemistry.org

Table 3: Common Isotopes in Chemical Research

IsotopeNatural Abundance (%)SpinKey Applications
¹H 99.98½NMR Spectroscopy
²H (D) 0.0151Mechanistic studies, NMR solvent
¹²C 98.90-
¹³C 1.1½NMR Spectroscopy, Isotopic labeling
¹⁴N 99.631-
¹⁵N 0.37½NMR Spectroscopy, Isotopic labeling, Mechanistic studies ijariie.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N4 B15338199 1-(2-Pyridinyl)benzotriazole-15N3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N4

Molecular Weight

199.19 g/mol

IUPAC Name

1-(15N)(115N)pyridin-2-ylbenzotriazole

InChI

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H/i12+1,13+1,15+1

InChI Key

CPWBWUGSSFRASR-OYMGSPLNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[15N]=N[15N]2C3=CC=CC=[15N]3

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3

Origin of Product

United States

Synthetic Methodologies for Isotopically Enriched 1 2 Pyridinyl Benzotriazole 15n3

Strategies for Regioselective 15N Isotope Incorporation into Benzotriazole (B28993) and Pyridine (B92270) Moieties

The regioselective incorporation of ¹⁵N isotopes into both the benzotriazole and pyridine rings is a critical aspect of the synthesis. This ensures that the isotopic labels are located at the desired atomic positions within the molecule, which is essential for its intended applications.

The foundation of a successful synthesis lies in the preparation of high-quality, isotopically enriched precursors. For 1-(2-Pyridinyl)benzotriazole-¹⁵N₃, this involves the synthesis of both ¹⁵N-labeled benzotriazole and ¹⁵N-labeled 2-halopyridine.

A common strategy for producing ¹⁵N-labeled benzotriazole involves the diazotization of o-phenylenediamine (B120857) with a ¹⁵N-labeled nitrite (B80452) source, followed by cyclization. For instance, the reaction of o-phenylenediamine with sodium nitrite-¹⁵N in the presence of an acid like acetic acid generates the intermediate diazonium salt, which then cyclizes to form ¹⁵N-benzotriazole. youtube.com To achieve the desired ¹⁵N₃ labeling in the final product, a benzotriazole precursor with two ¹⁵N atoms already incorporated is necessary. This can be achieved by starting with o-phenylenediamine that has been previously labeled with ¹⁵N.

The synthesis of ¹⁵N-labeled pyridine derivatives often utilizes commercially available ¹⁵N-ammonia or its salts as the isotopic source. nih.gov One established method involves the reaction of a suitable precursor, such as a 1,5-dicarbonyl compound or a pyrylium (B1242799) salt, with ¹⁵NH₄Cl. nih.govnih.gov A general and more recent approach for ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing strategy via Zincke intermediates. nih.govresearchgate.net This method allows for the late-stage incorporation of the ¹⁵N atom. nih.gov

The construction of the final 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ molecule is typically achieved through a multi-step synthetic sequence. These pathways are designed to be robust and high-yielding, ensuring the efficient use of expensive isotopically labeled materials. A general approach involves the coupling of the pre-synthesized ¹⁵N-labeled benzotriazole and ¹⁵N-labeled 2-halopyridine.

A plausible synthetic route would involve the N-arylation of the ¹⁵N-labeled benzotriazole with a ¹⁵N-labeled 2-halopyridine. This reaction is often catalyzed by a copper or palladium complex. The specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving a high yield and preventing side reactions.

Table 1: Illustrative Multi-Step Synthetic Pathway

StepReactantsReagents and ConditionsProduct
1o-Phenylenediamine-¹⁵N₂Na¹⁵NO₂, CH₃COOH, H₂O, 0-5 °C1H-Benzotriazole-¹⁵N₂
22-Chloropyridine¹⁵NH₄Cl, catalyst, high temperature2-Aminopyridine-¹⁵N
32-Aminopyridine-¹⁵NNaNO₂, HBr/H₂O2-Bromopyridine-¹⁵N
41H-Benzotriazole-¹⁵N₂2-Bromopyridine-¹⁵NCuI, K₂CO₃, DMF, heat

This table presents a conceptual pathway and specific reagents and conditions may vary based on literature procedures.

Maintaining isotopic fidelity throughout the synthesis is paramount. This means preventing any loss or scrambling of the ¹⁵N labels. Reaction conditions must be carefully optimized to avoid any processes that could lead to isotope exchange with unlabeled nitrogen sources from the reagents or atmosphere. This includes using anhydrous solvents and inert atmospheres where necessary. The choice of reagents is also critical; for example, using a labeled nitrogen source in significant excess can drive the reaction to completion and ensure maximum incorporation of the isotope. nih.gov High-resolution mass spectrometry and NMR spectroscopy are essential analytical tools to verify the isotopic enrichment at each step of the synthesis. nih.govnist.gov

Scaling up the synthesis of complex, isotopically labeled heterocycles like 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ presents several challenges. The high cost and limited availability of ¹⁵N-labeled starting materials necessitate highly efficient and reproducible reactions to minimize waste. nih.gov Reactions that are straightforward on a small laboratory scale may become problematic when scaled up, leading to issues with heat transfer, mixing, and purification. The purification of the final product to achieve high chemical and isotopic purity can also be more complex at a larger scale. Continuous flow chemistry is an emerging technology that can address some of these challenges by offering better control over reaction parameters and facilitating easier scale-up. rsc.org

Multi-Step Synthetic Pathways for 1-(2-Pyridinyl)benzotriazole-15N3

Advanced Purification and Isolation Techniques for Isotopic Purity and Yield

Achieving high isotopic purity and maximizing the yield of the final product are critical goals in the synthesis of labeled compounds. Advanced purification techniques are often required to separate the desired isotopically labeled product from any unlabeled or partially labeled byproducts, as well as other impurities.

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of complex organic molecules. nih.govnih.gov By selecting the appropriate stationary and mobile phases, it is possible to achieve excellent separation of the target compound. For volatile compounds, gas chromatography (GC) can also be an effective purification method. Crystallization is another valuable technique for purifying solid compounds, often leading to a product with very high purity. The choice of solvent for crystallization is crucial and may require extensive screening.

To ensure the final product meets the required standards, a combination of analytical techniques is employed. Mass spectrometry is used to confirm the molecular weight and determine the level of isotopic enrichment. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁵N NMR, provides detailed structural information and can confirm the precise location of the isotopic labels within the molecule. nih.govnih.gov

Green Chemistry Principles in the Synthesis of Labeled Organic Compounds

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including isotopically labeled molecules, to minimize their environmental impact. researchgate.net These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. acs.orgpaperpublications.orgrroij.com

In the context of synthesizing 1-(2-Pyridinyl)benzotriazole-¹⁵N₃, applying green chemistry principles could involve several strategies. One key principle is to maximize atom economy, which means designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. acs.org The use of catalytic reagents is preferred over stoichiometric ones, as catalysts can be used in small amounts and can often be recycled and reused, reducing waste. paperpublications.orgnumberanalytics.com

The choice of solvent is another important consideration. Ideally, reactions should be conducted in environmentally benign solvents, such as water or ethanol, or even in solvent-free conditions if possible. paperpublications.orgrroij.com Minimizing the number of synthetic steps, particularly those involving protection and deprotection, can also reduce the amount of waste generated. acs.org The development of one-pot or continuous flow processes can contribute to a greener synthesis by reducing energy consumption and solvent use. rsc.org

Advanced Spectroscopic Characterization and Elucidation Via 15n Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹⁵N-Labeled Systems

NMR spectroscopy is a cornerstone technique for molecular structure elucidation. While ¹⁴N has a low natural abundance and unfavorable quadrupole moment that leads to broad signals, the spin-1/2 nucleus of ¹⁵N, although having a low gyromagnetic ratio, allows for high-resolution analysis when isotopically enriched. japsonline.com The incorporation of ¹⁵N labels into the triazole ring of 1-(2-Pyridinyl)benzotriazole provides direct insight into the electronic environment of the nitrogen atoms. rsc.org

The chemical shift of a ¹⁵N nucleus is highly sensitive to its local electronic environment, including hybridization, bonding, and substituent effects. In 1-(2-Pyridinyl)benzotriazole-¹⁵N₃, the three labeled nitrogen atoms within the benzotriazole (B28993) ring are chemically distinct, leading to separate resonances in the ¹⁵N NMR spectrum.

The chemical shifts provide diagnostic information for distinguishing between potential isomers (e.g., 1-pyridinyl, 2-pyridinyl, and tautomeric forms). rsc.org For instance, the nitrogen atom directly bonded to the pyridinyl group (N-1) will have a different chemical shift compared to N-2 and N-3. Studies on similar disubstituted 1,2,3-triazoles have shown that ¹⁵N chemical shifts, often obtained through inverse-detected experiments like HMBC, are crucial for unambiguous structural assignment. rsc.org

Table 1: Representative ¹⁵N NMR Chemical Shifts for Related Heterocyclic Systems This table is generated based on data from analogous compounds to illustrate expected chemical shift ranges.

Compound FragmentNitrogen PositionTypical Chemical Shift Range (ppm, rel. to CH₃NO₂)Source(s)
1H-BenzotriazoleN-1 / N-3-145 to -155 spectrabase.com
1H-BenzotriazoleN-2-10 to -15 spectrabase.com
Pyridine (B92270)Pyridinic N-60 to -100 nih.gov
Substituted 1,2,3-TriazolesTriazole N-10 to -150 rsc.org

The replacement of ¹⁴N with ¹⁵N induces small but measurable changes in the chemical shifts of neighboring nuclei, known as isotope shifts. rsc.org These perturbations, observed in high-resolution ¹H and ¹³C NMR spectra, provide additional evidence for the site of isotopic labeling.

In 1-(2-Pyridinyl)benzotriazole-¹⁵N₃, the protons and carbons of the benzotriazole moiety will experience the most significant isotopic shifts. For example, the ¹³C nuclei directly bonded to the ¹⁵N atoms (C-3a and C-7a) will exhibit a noticeable upfield shift (typically <0.1 ppm) compared to the unlabeled compound. Similarly, the proton on the pyridine ring ortho to the C-N bond (H-6') may show a small perturbation. While these shifts are minor, they serve as a valuable confirmation tool for the successful and specific incorporation of the ¹⁵N labels. rsc.org

The measurement of scalar or J-coupling constants between ¹⁵N and other active nuclei (¹H, ¹³C) provides unambiguous information about covalent bonding and molecular conformation. rsc.org These couplings are transmitted through the bonding electrons and their magnitudes are dependent on the number and type of intervening bonds, as well as dihedral angles.

¹J(¹⁵N, ¹³C): One-bond couplings between directly attached ¹⁵N and ¹³C atoms are particularly informative. For example, measuring the ¹J couplings between N-1 and C-7a, N-2 and N-3, and N-3 and C-3a would definitively establish the connectivity of the triazole ring. Typical values for ¹J(¹⁵N, ¹³C) in similar heterocyclic systems range from 5 to 20 Hz. rsc.org

nJ(¹⁵N, ¹H) and nJ(¹⁵N, ¹³C): Long-range couplings (over two or more bonds) are crucial for assigning specific nitrogen resonances and probing spatial relationships. For instance, a two-bond coupling (²J) would be expected between N-1 and the H-6' proton of the pyridine ring. Three-bond couplings (³J) between the triazole nitrogens and protons on the benzo ring (e.g., H-4, H-7) can also be observed. japsonline.comrsc.org The magnitudes of these long-range couplings are invaluable for confirming the 1-(2-Pyridinyl) substitution pattern.

Due to the low sensitivity of ¹⁵N, direct detection is often impractical, especially at natural abundance. japsonline.com Therefore, two-dimensional (2D) inverse-detected techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential. ipb.ptresearchgate.net These methods detect the high-sensitivity ¹H nucleus and use its magnetization to correlate with the low-sensitivity ¹⁵N nucleus.

¹H-¹⁵N HSQC: This experiment correlates ¹⁵N nuclei with directly attached protons. In 1-(2-Pyridinyl)benzotriazole-¹⁵N₃, this experiment would not show correlations for the triazole nitrogens as they lack directly bonded protons. However, it would be useful for observing the pyridinyl nitrogen if it were part of a protonated species.

¹H-¹⁵N HMBC: This is the most powerful technique for this system. It reveals correlations between ¹⁵N and ¹H nuclei over two or three bonds (nJ(¹⁵N, ¹H)). japsonline.comrsc.org An HMBC spectrum would show cross-peaks connecting the protons of the benzo and pyridinyl rings to the ¹⁵N atoms of the triazole ring, allowing for the complete and unambiguous assignment of each nitrogen atom. For example, the H-7 proton would show a correlation to N-1, while the H-4 proton would correlate to N-3. These correlations provide definitive proof of the molecular structure. rsc.org

Mass Spectrometry (MS) for Isotopic Tracing and Fragmentation Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it serves to verify the incorporation of the labels and can provide insights into fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places), allowing for the determination of a molecule's elemental formula. youtube.comresearchgate.net This capability is crucial for confirming the successful synthesis of 1-(2-Pyridinyl)benzotriazole-¹⁵N₃.

The unlabeled compound, 1-(2-Pyridinyl)benzotriazole (C₁₁H₈N₄), has a calculated monoisotopic mass of 196.0749 Da. nist.govnist.gov The incorporation of three ¹⁵N atoms in place of ¹⁴N results in a significant mass shift.

Table 2: Calculated Exact Masses for Unlabeled and Labeled 1-(2-Pyridinyl)benzotriazole

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
UnlabeledC₁₁H₈¹⁴N₄196.0749
¹⁵N₃-LabeledC₁₁H₈¹⁴N¹⁵N₃199.0660

The difference of approximately 2.99 Da is easily resolved by HRMS, confirming the presence of the three heavy isotopes. The isotopic pattern observed in the mass spectrum will also be distinct. The [M+H]⁺ ion for the labeled compound will appear at m/z 199.0660, clearly distinguishing it from the unlabeled species at m/z 196.0749. acs.orgnih.gov Analysis of the fragmentation pattern can further elucidate the structure, with characteristic losses such as the expulsion of N₂. In benzotriazoles, a common fragmentation pathway involves the loss of a 28 Da fragment (N₂). massbank.eu In the ¹⁵N₃-labeled analogue, one would expect to see losses corresponding to ¹⁴N¹⁵N (29 Da) and/or ¹⁵N¹⁵N (30 Da), providing further confirmation of the label positions within the triazole ring.

Analysis of Fragmentation Pathways and Isotopic Distribution to Infer Molecular Rearrangements

The mass spectra of benzotriazole derivatives are characterized by the primary loss of a nitrogen molecule (N₂). medchemexpress.com In the case of 1-(2-Pyridinyl)benzotriazole, electron impact ionization would lead to a molecular ion (M⁺˙). The introduction of three ¹⁵N atoms into the triazole ring of 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ significantly alters the mass of the molecular ion and its subsequent fragments, providing an unambiguous marker to trace the fragmentation pathways.

Upon fragmentation, the loss of dinitrogen from the ¹⁵N-labeled molecular ion would result in a fragment ion that is heavier by two mass units compared to the analogous fragment from the unlabeled compound (i.e., loss of ¹⁵N¹⁵N). This isotopically labeled fragment allows for precise tracking of the nitrogen atoms during the fragmentation process. The analysis of the isotopic distribution in the fragment ions can confirm whether the eliminated N₂ molecule originates exclusively from the triazole ring and can help elucidate any potential molecular rearrangements that may occur prior to or during fragmentation. For instance, scrambling of nitrogen atoms between the pyridinyl and benzotriazole rings, although less likely, could be definitively identified by the specific mass of the ejected nitrogen molecule.

A common fragmentation pathway for related benzotriazoles involves the loss of N₂ followed by cyclization and potential hydrogen rearrangements to form stable ionic species. medchemexpress.com For 1-(2-Pyridinyl)benzotriazole, a plausible subsequent fragmentation could involve the cleavage of the bond between the pyridinyl and benzotriazole moieties.

Table 1: Hypothetical Mass-to-Charge Ratios (m/z) in Mass Spectrometry of Labeled and Unlabeled 1-(2-Pyridinyl)benzotriazole

SpeciesUnlabeled (m/z)15N3-Labeled (m/z)Notes
Molecular Ion [M]⁺˙196199Assuming C₁₁H₈N₄
[M - N₂]⁺˙168170Loss of ¹⁴N₂ vs ¹⁵N¹⁵N
Pyridinyl Cation [C₅H₄N]⁺7878Assuming cleavage after N₂ loss
Benzocyclopropenium Cation [C₇H₄]⁺8888A potential rearranged fragment

This table is based on theoretical fragmentation patterns and requires experimental verification.

Isotope Dilution Mass Spectrometry for Quantitative Applications

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying chemical substances. The synthesis of 1-(2-Pyridinyl)benzotriazole-15N3 makes it an ideal internal standard for the quantification of its unlabeled counterpart in various matrices. google.com By adding a known amount of the 15N-labeled standard to a sample, the concentration of the unlabeled analyte can be determined with high precision by measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds.

This technique is particularly valuable in environmental analysis and metabolic studies where benzotriazole derivatives are considered emerging contaminants. gsconlinepress.com The use of a stable isotope-labeled standard like this compound compensates for sample matrix effects and variations in instrument response, leading to more reliable and accurate quantitative results. google.com

Vibrational Spectroscopy (IR, Raman) and Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. The vibrational frequencies are sensitive to the masses of the atoms involved in the vibration. Consequently, the substitution of ¹⁴N with ¹⁵N in this compound is expected to cause discernible shifts in the IR and Raman spectra.

The most significant isotopic shifts would be observed for vibrational modes that involve the movement of the nitrogen atoms in the triazole ring. These include N-N and C-N stretching and bending vibrations. By comparing the spectra of the labeled and unlabeled compounds, specific vibrational modes can be assigned with greater confidence. For example, a band that shifts to a lower frequency (redshift) upon ¹⁵N labeling can be definitively assigned to a vibration involving the nitrogen atoms of the triazole ring. This is a powerful method for verifying theoretical vibrational assignments from computational models.

Table 2: Expected Isotopic Shifts in Vibrational Spectra of 1-(2-Pyridinyl)benzotriazole

Vibrational ModeTypical Wavenumber Range (cm⁻¹) (Unlabeled)Expected Shift upon 15N Labeling
N=N Stretching1550 - 1630Redshift
C-N Stretching (Triazole)1200 - 1350Redshift
Triazole Ring Bending800 - 1000Redshift
Pyridine Ring Vibrations1400 - 1600Minimal to no shift
C-H Stretching3000 - 3100No shift

This table presents expected trends and requires experimental data for specific wavenumber values.

X-ray Crystallography and Neutron Diffraction for Labeled Compounds

X-ray crystallography is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1-(2-Pyridinyl)benzotriazole would reveal bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are common in such aromatic heterocyclic systems.

While X-ray diffraction is excellent for locating heavier atoms, it is less precise for hydrogen atoms. Neutron diffraction, on the other hand, is highly sensitive to the positions of lighter elements, including hydrogen and its isotopes. Furthermore, because nitrogen has a significant neutron scattering cross-section, neutron diffraction on a crystal of this compound could provide exceptionally precise locations for the nitrogen atoms, complementing the X-ray diffraction data. The combination of X-ray and neutron diffraction offers a complete and highly accurate picture of the molecular and crystal structure. This detailed structural information is crucial for understanding the molecule's physical and chemical properties and for designing related compounds with specific functionalities.

Mechanistic Investigations and Reaction Pathway Elucidation Using 15n Tracers

Application of 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ as a Mechanistic Probe in Organic Reactions

The use of 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ as a mechanistic probe is predicated on the ability to distinguish the labeled nitrogen atoms from their unlabeled counterparts throughout a chemical transformation. This isotopic labeling enables precise tracking of bond-forming and bond-breaking events involving nitrogen.

Isotopic labeling with ¹⁵N is an instrumental method for characterizing the metabolic pathways of mineral nitrogen assimilation and its incorporation into amino acids in plants. This technique can be adapted to various plant species and for diverse investigations, such as elucidating physiological changes resulting from genetic mutations or characterizing metabolic fluxes in response to environmental stresses. nih.gov In a broader context of nitrogen-containing heterocyclic compounds, ¹⁵N labeling is a crucial tool for studying chemical transformations, including rearrangements and ring-chain tautomerism. libretexts.org

For instance, in studies of nitrogen elimination reactions, ¹⁵N labeling can definitively establish which nitrogen atoms are expelled from a molecule. In the thermal decomposition of a pyrrolo[2,3-d] libretexts.orgwikipedia.orgnih.govtriazine, ¹⁵N labeling demonstrated the loss of N-2 and N-3, rather than the anticipated N-1 and N-2, suggesting a retro-Diels-Alder reaction mechanism. nih.gov While not specific to 1-(2-Pyridinyl)benzotriazole, this example highlights the power of ¹⁵N labeling in distinguishing between plausible mechanistic pathways.

The detection and characterization of transient intermediates and transition states are paramount to understanding reaction mechanisms. While direct observation is often difficult, isotopic labeling can provide indirect evidence of their formation. In the study of the tautomeric behavior of related 1-(2-pyridinyl)-1H-pyrazol-5-ols, ¹⁵N-NMR spectroscopy was employed to investigate the involvement of pyridine (B92270) nitrogen atoms in hydrogen bonding, which is crucial for understanding the stability of different tautomeric forms that can be considered as stable intermediates. clockss.org

Furthermore, computational studies, often performed in conjunction with experimental data from isotopically labeled compounds, can model transition state structures. For example, in the context of kinetic isotope effects, theoretical calculations are used to understand the geometry of the transition state and how isotopic substitution affects its vibrational frequencies. princeton.edu

Kinetic Isotope Effects (KIE) Involving ¹⁵N and Reaction Rate Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Measuring the ¹⁵N KIE for reactions involving 1-(2-Pyridinyl)benzotriazole can provide valuable information about the rate-determining step and the nature of the transition state. A primary ¹⁵N KIE is expected if a bond to a labeled nitrogen atom is broken or formed in the rate-limiting step.

The magnitude of the KIE is related to the change in vibrational frequencies of the bonds to the isotope between the ground state and the transition state. libretexts.org For heavy atoms like nitrogen, these effects are smaller than for hydrogen isotopes but can be measured with high precision.

Isotope PairTypical KIE (k_light/k_heavy)Mechanistic Implication
¹⁴N / ¹⁵N1.02 - 1.08Bond to nitrogen is broken/formed in the rate-determining step.

This table presents typical ranges for primary nitrogen kinetic isotope effects and their general mechanistic interpretation.

For example, a normal KIE (k¹⁴/k¹⁵ > 1) suggests a weakening of the bonding to the nitrogen atom in the transition state, which is consistent with bond cleavage. Conversely, an inverse KIE (k¹⁴/k¹⁵ < 1) indicates a stiffening of the bonds to the nitrogen atom, which might occur during bond formation or due to changes in hybridization.

Studies of N-N Bond Formation and Cleavage Processes

The benzotriazole (B28993) moiety contains a triazole ring with N-N bonds. The formation and cleavage of these bonds are central to many of its reactions. Using 1-(2-Pyridinyl)benzotriazole-¹⁵N₃, where the nitrogen atoms in the triazole ring are labeled, allows for the direct investigation of these processes.

In a study on an unprecedented nitrogen elimination from a pyrrolo[2,3-d] libretexts.orgwikipedia.orgnih.govtriazine, ¹⁵N labeling was crucial in determining that the N-2 and N-3 atoms were lost, indicating a specific N-N bond cleavage pattern. nih.gov This type of experiment, if applied to reactions of 1-(2-Pyridinyl)benzotriazole, could reveal whether the triazole ring opens and closes or if it fragments in a particular manner.

Solvent Effects and Catalytic Cycle Elucidation in Labeled Systems

The surrounding solvent can significantly influence reaction pathways and the stability of intermediates. In the case of reactions involving 1-(2-Pyridinyl)benzotriazole, which can act as a ligand in catalytic systems, understanding the role of the solvent is critical. The isomerism of (aminomethyl)benzotriazoles, for instance, is sensitive to changes in solvent polarity. rsc.org

By using 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ in different solvents, one can use ¹⁵N NMR to probe solvent-solute interactions and their effect on the electronic structure around the nitrogen atoms. This can provide insights into how the solvent stabilizes or destabilizes key intermediates or transition states within a catalytic cycle. For example, in the biotransformation of benzotriazoles in activated sludge, the identification of various transformation products pointed towards a range of possible reaction pathways, including oxidation and hydroxylation, which are influenced by the aqueous environment. researchgate.net

Coordination Chemistry and Metal Ligand Interactions of 1 2 Pyridinyl Benzotriazole 15n3

1-(2-Pyridinyl)benzotriazole as a Multidentate Ligand in Transition Metal Complexes

1-(2-Pyridinyl)benzotriazole is a versatile ligand capable of coordinating to metal centers in various ways due to the presence of multiple nitrogen atoms in both the pyridine (B92270) and benzotriazole (B28993) ring systems. This multidentate character allows for the formation of a diverse range of metal complexes with different geometries and properties. The nitrogen atoms of the pyridine ring and the benzotriazole moiety can act as donor sites, leading to chelation and the formation of stable metallacycles. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands.

Synthesis and Characterization of Metal-¹⁵N₃ Complexes

The synthesis of metal complexes with 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ typically involves the reaction of a suitable metal precursor, such as a metal salt, with the isotopically labeled ligand in an appropriate solvent. nih.govnih.gov The reaction conditions, including temperature and stoichiometry, are controlled to favor the formation of the desired complex. nih.gov For instance, complexes of divalent metal ions like Zn²⁺, Cu²⁺, Ni²⁺, and Co²⁺ have been synthesized by reacting the corresponding metal acetates with the ligand in ethanol. nih.gov

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. nih.gov Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=N and N-N bonds upon complexation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the structure of the ligand within the complex in solution. nih.govmdpi.com For paramagnetic complexes, where NMR analysis can be challenging, other techniques like UV-Visible spectroscopy and magnetic susceptibility measurements are employed to deduce the geometry of the metal center. nih.govmdpi.com

A general synthetic procedure for these types of complexes involves dissolving the metal salt and the ligand in a suitable solvent, often an alcohol, and refluxing the mixture for a period of time. nih.govnih.gov The resulting solid complex can then be isolated by filtration, washed, and dried. nih.gov

Table 1: General Synthetic Method for Metal Complexes

StepDescription
1Dissolve the appropriate metal salt (e.g., acetate, chloride) in an alcoholic solvent. nih.govnih.gov
2Add a solution of 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ in the same solvent, typically in a 1:2 metal-to-ligand molar ratio. nih.gov
3Reflux the reaction mixture for several hours. nih.govnih.gov
4Cool the solution to room temperature to allow for the precipitation of the complex. nih.gov
5Filter the solid product, wash with the solvent, and dry under vacuum. nih.gov

Coordination Modes and Geometries within ¹⁵N-Labeled Complexes

The 1-(2-Pyridinyl)benzotriazole ligand can adopt several coordination modes. A common mode is as a bidentate N,N'-donor, where it chelates to the metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the benzotriazole ring, typically the N3 atom. mdpi.com This chelation forms a stable five- or six-membered ring. In some cases, the ligand can also act as a monodentate donor, coordinating through only one of the nitrogen atoms. researchgate.net The specific coordination is often confirmed by single-crystal X-ray diffraction studies, which provide precise information on bond lengths and angles within the complex. mdpi.comresearchgate.net

The coordination geometry around the metal center is determined by the number of coordinated ligands and their arrangement. For example, with two bidentate 1-(2-Pyridinyl)benzotriazole ligands, a metal ion can adopt a tetrahedral or a square planar geometry. nih.govmdpi.com In the presence of other ligands, such as halides or solvent molecules, octahedral geometries can also be observed. mdpi.com The ¹⁵N labeling is particularly useful in determining the specific nitrogen atom involved in coordination through techniques like ¹⁵N NMR spectroscopy.

Table 2: Common Coordination Geometries

GeometryDescriptionExample Metal Ions
TetrahedralFour ligands arranged at the corners of a tetrahedron around the metal center.Zn(II) mdpi.comresearchgate.net
Square PlanarFour ligands in the same plane around the metal center.Ni(II), Cu(II) nih.govnih.gov
OctahedralSix ligands arranged at the vertices of an octahedron around the metal center.Zn(II) mdpi.com

Electronic Structure and Bonding Analysis in ¹⁵N-Containing Metal Complexes

The electronic structure and nature of the metal-ligand bond in complexes of 1-(2-Pyridinyl)benzotriazole-¹⁵N₃ can be investigated using computational methods, such as Density Functional Theory (DFT). rsc.orgresearchgate.net These calculations can provide insights into the molecular orbital interactions between the metal d-orbitals and the ligand's nitrogen lone pairs. The ¹⁵N labeling can be used to experimentally validate the theoretical predictions by comparing calculated and experimental ¹⁵N NMR chemical shifts. rsc.org

DFT calculations can help to determine the relative stabilities of different coordination isomers and provide a deeper understanding of the factors governing the observed coordination modes. mdpi.com The analysis of the electronic structure is crucial for understanding the reactivity and potential applications of these complexes, particularly in catalysis.

Spectroscopic Probing of Metal-Ligand Interactions using ¹⁵N-NMR and Mass Spectrometry

¹⁵N NMR spectroscopy is a powerful technique for directly probing the metal-ligand interactions in ¹⁵N-labeled complexes. researchgate.net The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment. Upon coordination to a metal, the ¹⁵N chemical shifts of the donor nitrogen atoms will experience significant changes, providing unambiguous evidence of coordination. rsc.orgresearchgate.net By comparing the ¹⁵N NMR spectrum of the free ligand with that of the metal complex, the specific nitrogen atoms involved in bonding can be identified. researchgate.net Furthermore, the magnitude of the coordination-induced shift can provide information about the strength of the metal-nitrogen bond.

Mass spectrometry is another valuable tool for the characterization of these complexes. researchgate.net It can be used to determine the molecular weight of the complex, confirming its composition. Fragmentation patterns observed in the mass spectrum can also provide structural information about the complex and the way the ligand is bound to the metal.

Table 3: Spectroscopic Techniques for Characterization

TechniqueInformation Obtained
¹⁵N NMRDirect evidence of nitrogen coordination, identification of donor atoms. rsc.orgresearchgate.net
Mass SpectrometryMolecular weight and composition of the complex. researchgate.net
IR SpectroscopyIdentification of coordination sites through shifts in vibrational frequencies. nih.govmdpi.com
UV-Visible SpectroscopyInformation on the electronic transitions and coordination geometry. nih.gov

Catalytic Applications of Metal-¹⁵N₃ Complexes

Metal complexes of pyridyl-triazole ligands have shown promise in various catalytic applications. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.

Homogeneous Catalysis and Mechanistic Insight via ¹⁵N Tracing

Complexes of 1-(2-Pyridinyl)benzotriazole and related ligands have been explored as catalysts in homogeneous catalysis, for instance, in transfer hydrogenation reactions and CO₂ reduction. nih.govresearchgate.netresearchgate.net The use of the ¹⁵N-labeled ligand, 1-(2-Pyridinyl)benzotriazole-¹⁵N₃, offers a unique opportunity to gain mechanistic insights into these catalytic processes. By monitoring the changes in the ¹⁵N NMR spectrum during the catalytic cycle, it is possible to track the involvement of the different nitrogen atoms in substrate activation and product formation. This isotopic tracing can help to elucidate the reaction mechanism, identify key intermediates, and understand the role of the ligand in stabilizing different oxidation states of the metal center. For example, in reactions involving nitrogen-containing substrates, ¹⁵N labeling can distinguish between the nitrogen atoms of the ligand and those of the substrate, providing a clearer picture of the reaction pathway.

Heterogeneous Catalysis and Surface Interactions

The application of 1-(2-Pyridinyl)benzotriazole and its isotopically labeled form, 1-(2-Pyridinyl)benzotriazole-15N3, in heterogeneous catalysis is an emerging area of interest, primarily leveraging the compound's robust coordination capabilities and the inherent reactivity of the benzotriazole moiety. While direct studies on the heterogeneous catalytic activity of this compound are not extensively documented, the behavior of closely related pyridine-benzotriazole structures and benzotriazole derivatives provides significant insights into its potential applications and surface interaction mechanisms.

Research into palladium complexes featuring pyridine-benzotriazole heterocyclic ligands has demonstrated their efficacy in continuous flow hydrogenation reactions. researchgate.net These complexes have shown high catalytic activity for the hydrogenation of various alkenes under relatively mild conditions, such as low pressure and temperature. researchgate.net The ability of these catalysts to be reused for multiple cycles with no significant loss of activity highlights the stability and potential for heterogenization of such systems. researchgate.net For instance, a Celite-supported polyaniline-palladium system has been noted as an efficient catalyst for chemoselective hydrogenation reactions at ambient conditions. researchgate.net

The utility of benzotriazole and its derivatives as ligands in metal-catalyzed coupling reactions is well-established. nih.gov Benzotriazole's characteristics, such as being non-toxic, thermally stable, and a good electron donor-acceptor, make it a desirable component in designing sustainable and cost-effective ligands for various catalytic transformations, including C-C, C-N, C-O, and C-S bond formation. nih.gov The development of heterogeneous catalysts often involves the immobilization of such ligands onto solid supports. For example, copper-zinc supported on Al2O3–TiO2 has been utilized as a recyclable heterogeneous catalyst for the synthesis of 1,2,4-triazole (B32235) derivatives. rsc.org Similarly, a ruthenium(II)-1,2,3-triazole complex supported on SBA-15 has been synthesized and applied in hydrogen transfer reactions and multicomponent click reactions, demonstrating the versatility of triazole-based heterogeneous catalysts. rsc.orghuji.ac.il

The surface interactions of benzotriazole derivatives are extensively studied, particularly in the context of corrosion inhibition. Benzotriazoles are known to form a protective, passivating layer on metal surfaces like copper and iron. gsconlinepress.comresearchgate.net This interaction involves the chemical adsorption of the benzotriazole molecule onto the metal surface. researchgate.net Studies on the adsorption of benzotriazole on copper have revealed that the deprotonated form of the molecule forms a strong bond with the surface, often incorporated into organometallic adcomplexes. researchgate.net The orientation of the adsorbed molecules can vary with coverage, with flat-lying structures favored at low coverage and upright configurations at higher coverage. researchgate.net Furthermore, the adsorption of benzotriazole onto oxidized carbon cloth has been investigated, showing rapid and efficient removal of the compound from aqueous solutions, which points to strong surface interactions. nih.gov

The photocatalytic degradation of benzotriazoles on semiconductor surfaces like TiO2 also falls under the purview of heterogeneous catalysis and surface interactions. mdpi.com In these processes, the benzotriazole derivative interacts with the photocatalyst surface, where it undergoes transformation upon irradiation. mdpi.com Such studies are crucial for understanding the environmental fate of these compounds and for developing advanced oxidation processes for their removal.

While the primary focus of research on 1-(2-Pyridinyl)benzotriazole has been in coordination chemistry and as a synthon in organic synthesis, the data from related compounds strongly suggest its potential for applications in heterogeneous catalysis, either as a ligand for supported metal catalysts or in studies of surface modification and interaction.

Catalytic Performance of Related Pyridine-Benzotriazole Palladium Complexes in Continuous Flow Hydrogenation

SubstratePressure (bar)Temperature (°C)Reaction Time (min)Conversion (%)Reusability (cycles)
Styrene10505-10High10
Cyclohexene10505-10High10
1-Octene10505-10High10

This table presents data for palladium complexes of pyridine-benzotriazole heterocycles, which are structurally related to 1-(2-Pyridinyl)benzotriazole. The data is adapted from findings on continuous flow hydrogenation reactions. researchgate.net

Supramolecular Chemistry and Advanced Materials Applications

Self-Assembly Processes Involving 1-(2-Pyridinyl)benzotriazole-15N3

The structure of 1-(2-Pyridinyl)benzotriazole, with its combination of aromatic rings and nitrogen heteroatoms, is predisposed to participate in a variety of non-covalent interactions that drive self-assembly processes. These interactions are fundamental to the formation of ordered supramolecular structures in the solid state and in solution.

In the solid state, molecules of 1-(2-Pyridinyl)benzotriazole are expected to arrange into complex supramolecular architectures governed by a combination of hydrogen bonds and π-π stacking interactions. The benzotriazole (B28993) and pyridine (B92270) moieties provide multiple sites for these interactions.

Hydrogen Bonding: Although the 1-substituted benzotriazole has no N-H donor in the triazole ring, the nitrogen atoms of both the pyridine and benzotriazole rings can act as hydrogen bond acceptors. Weak C–H···N and C–H···π hydrogen bonds are likely to be significant in the crystal packing. In related heterocyclic structures, conventional hydrogen bonds, such as N-H···O and N-H···N, are the strongest interactions, while weaker C-H···O/N bonds also play a crucial role in defining the three-dimensional network. nih.gov Studies on similar molecules, like 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, show a preference for intermolecular over intramolecular hydrogen bonds, leading to the formation of extended chains. mdpi.com The proton affinity of 1H-benzotriazole is significant, indicating its potential to participate in strong hydrogen bonding. mdpi.com

π-π Stacking Interactions: The planar aromatic systems of the benzotriazole and pyridine rings facilitate π-π stacking. These interactions are critical for the stability of the crystal lattice. The specific geometry of stacking (e.g., parallel-displaced or T-shaped) is influenced by the electronic nature and substitution pattern of the rings. rsc.org In related systems like carbazole-benzimidazo〈1,2-f〉phenanthridines, the planar moieties dictate the molecular stacking in the crystal lattice, which in turn influences the material's electronic properties. rsc.org The combination of these directional interactions leads to highly ordered solid-state structures.

Table 1: Typical Intermolecular Interactions in Benzotriazole-Containing Crystal Structures

Interaction TypeDonor/Acceptor GroupsTypical Distance (Å)Significance in Crystal Packing
Intermolecular Hydrogen BondN-H···O / N-H···N2.7 - 3.1Primary directional force, forms chains and sheets nih.govresearchgate.net
Weak Hydrogen BondC-H···N / C-H···O3.0 - 3.5Secondary interactions, stabilizes 3D network nih.gov
π-π StackingBenzotriazole···Benzotriazole3.3 - 3.8Contributes to crystal cohesion and electronic properties rsc.orgrsc.org
C-H···π InteractionC-H···Aromatic Ring2.5 - 2.9 (H to ring centroid)Further stabilizes the packing arrangement

The electron-rich cavities of host molecules like cyclodextrins and cucurbiturils can encapsulate guest molecules, altering their physical and chemical properties. Aromatic and heterocyclic molecules are particularly good guests for cyclodextrins. nih.gov While specific studies on the complexation of this compound are not detailed in the available literature, the principles of host-guest chemistry suggest it would be a suitable guest.

The benzotriazole and pyridinyl moieties can be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386), such as β-cyclodextrin or its more soluble derivatives like randomly-methylated-β-cyclodextrin (RAMEB). nih.gov This complexation is driven by hydrophobic interactions and the release of high-energy water from the cyclodextrin cavity. Studies on the complexation of the flavonoid chrysin (B1683763) with various cyclextrins have shown that RAMEB is particularly effective at increasing solubility and permeability. nih.gov Similarly, studies with 2-heterocyclic-substituted benzimidazoles and cucurbit prometheusprotocols.neturil have demonstrated the formation of 1:1 host-guest complexes driven by hydrogen bonding and ion-dipole interactions, which enhance the fluorescence and solubility of the guest molecules. rsc.org The formation of such a complex with this compound could enhance its solubility in aqueous media and provide a vehicle for its incorporation into water-compatible systems.

Table 2: Driving Forces in Host-Guest Complexation with Heterocyclic Guests

Driving ForceDescriptionHost ExampleGuest Moiety Involved
Hydrophobic InteractionExpulsion of water molecules from the host cavity to accommodate the nonpolar guest.CyclodextrinsBenzotriazole, Pyridine Ring
Van der Waals ForcesWeak, short-range electrostatic attractions between the guest and the host's inner surface.Cyclodextrins, CucurbiturilsEntire molecule
Hydrogen BondingInteraction between guest heteroatoms and hydroxyl groups on the rim of the cyclodextrin host.β-CyclodextrinPyridinyl-N, Triazole-N
Ion-Dipole InteractionsElectrostatic interaction between a charged host/guest and a polar guest/host.CucurbiturilsPyridinyl-N, Triazole-N

Development of Functional Materials Incorporating 15N-Labeled Heterocycles

Nitrogen-containing heterocycles are integral components of many functional organic materials, including those used in organic light-emitting diodes (OLEDs), pharmaceuticals, and molecular sensors. rsc.org The isotopic labeling of these heterocycles with 15N provides a powerful tool for understanding reaction mechanisms, tracking metabolic pathways, and developing new diagnostic agents. prometheusprotocols.netbiorxiv.org

The use of 15N-labeled compounds like this compound is particularly valuable in the field of hyperpolarized magnetic resonance imaging (HP-MRI). nih.gov HP-MRI is an emerging modality that can dramatically increase the signal-to-noise ratio of MRI, allowing for the real-time imaging of metabolic processes. 15N-based agents are often employed as exogenous sensing probes. nih.gov The development of functional materials incorporating these probes allows for non-invasive and sensitive detection of specific biological analytes. For instance, materials functionalized with 15N-labeled probes have been designed to detect nitric oxide (NO), a crucial signaling molecule in many physiological and pathological processes. nsf.govnih.gov The 15N label allows for clear, distinguishable NMR signals that can be monitored to track the sensing reaction in real time. nsf.gov

Sensing Applications and Chemo-sensing Mechanisms with 15N-Labeled Probes

The unique nuclear properties of the 15N isotope make it highly advantageous for the design of advanced chemosensors, particularly those intended for use with NMR spectroscopy or MRI. The development of 15N-labeled probes for sensing analytes like nitric oxide highlights the potential of this approach. nih.govnih.gov

The chemosensing mechanism often involves a specific and rapid chemical reaction between the 15N-labeled probe and the target analyte. This reaction transforms the probe into a new product with a distinctly different 15N NMR signal. nsf.gov For example, NO-sensing probes have been designed based on a 2-aminobiphenyl (B1664054) scaffold that, upon reaction with NO, forms a diazo bridge, resulting in an "AZO-product". nih.gov The change in the chemical environment of the 15N nuclei leads to a large chemical shift difference between the probe and the product, facilitating sensitive detection. nsf.gov

Compared to other isotopes like 13C, 15N-labeled probes offer significant advantages for hyperpolarized sensing applications. nih.gov These include longer spin-lattice relaxation times (T1), which allow for a wider observation window for real-time imaging, and often a larger chemical shift difference upon reaction, which provides an unambiguous readout. nsf.govnih.gov These favorable properties make 15N-labeled probes, and by extension materials functionalized with them, ideal for the sensitive and real-time monitoring of biological targets. nsf.gov

Table 3: Comparison of 15N vs. 13C Labeled Probes for Hyperpolarized NO Sensing

Property15N-Labeled Probe13C-Labeled ProbeAdvantage of 15N
Sensing Reaction Selective reaction with NO generates an AZO-product nih.govSelective reaction with NO generates an AZO-product nih.govN/A
Chemical Shift Difference (Δδ) ~10 ppm nsf.gov~1.6 ppm nsf.govLarger shift allows for unambiguous signal detection nsf.gov
Spin-Lattice Relaxation (T1) Long (in minutes) nsf.govnih.govShorter than 15N probe nsf.govLonger T1 values enable real-time reaction-based imaging nsf.govnih.gov
Application Preferred for exogenous sensing probes nih.govCommonly used for bioactive metabolites nih.govFavorable properties for sensitive monitoring via 15N magnetic resonance nsf.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2-Pyridinyl)benzotriazole-15N3 at the molecular level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each offering unique advantages in predicting molecular characteristics.

Density Functional Theory (DFT) for Molecular Geometries, Energies, and Spectroscopic Parameters

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the properties of benzotriazole (B28993) derivatives. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications.

DFT calculations, often utilizing hybrid functionals like B3LYP with basis sets such as 6-311G(2d,2p) or 6-31+g(d,p), are employed to optimize the molecular geometry of 1-(2-Pyridinyl)benzotriazole and its derivatives. researchgate.netnih.gov These calculations provide crucial information about bond lengths, bond angles, and dihedral angles, which are then compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govresearchgate.net

One of the key applications of DFT is the prediction of spectroscopic parameters. For instance, DFT can be used to calculate NMR chemical shifts, which is particularly relevant for the 15N-labeled variant of 1-(2-Pyridinyl)benzotriazole. nih.govresearchgate.net Systematic DFT studies have been performed to assess the accuracy of different functionals and basis sets for computing 15N NMR chemical shifts in condensed nitrogen-containing heterocycles. nih.govresearchgate.net It has been found that functionals like OLYP, in combination with appropriate basis sets, can provide results in good agreement with experimental data. researchgate.net Furthermore, DFT calculations can elucidate the orientation of chemical shift tensors on the molecular frame. acs.org

Vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be predicted using DFT. nih.gov These theoretical spectra are often compared with experimental spectra to aid in the assignment of vibrational modes. nih.gov Additionally, DFT and its time-dependent extension (TD-DFT) are used to interpret electronic transitions observed in UV-Vis spectra. rsc.org

The following table summarizes some of the key parameters obtained from DFT calculations for benzotriazole and pyridine (B92270) derivatives:

PropertyMethodBasis SetApplication
Molecular GeometryDFT (B3LYP)6-311G(2d,2p), 6-31+g(d,p)Optimization of bond lengths, angles, and dihedrals. researchgate.netnih.gov
15N NMR Chemical ShiftsGIAO-DFT (OLYP)aug-pcS-3(N)//pc-2Prediction of chemical shifts for structural elucidation. nih.govresearchgate.net
Vibrational FrequenciesDFT (B3LYP)6-311G(2d,2p)Assignment of IR and Raman spectral bands. nih.gov
Electronic TransitionsTD-DFTNot SpecifiedInterpretation of UV-Vis absorption spectra. rsc.org

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio methods are employed. While computationally more expensive than DFT, these methods are based on first principles and can provide benchmark-quality data. researchgate.netllnl.gov

Ab initio calculations, such as those at the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] level of theory, have been used to achieve very good correlation with experimental 15N NMR chemical shifts. researchgate.net These high-level calculations are crucial for validating the results obtained from more computationally efficient methods like DFT. researchgate.net

Furthermore, ab initio methods are instrumental in developing high-accuracy extrapolated thermochemistry models like HEAT (High-accuracy Extrapolated Ab initio Thermochemistry). researchgate.net These models aim to predict molecular atomization energies and enthalpies of formation with chemical accuracy (less than 1 kJ/mol error). researchgate.net While the direct application to a molecule as complex as this compound might be computationally prohibitive, the principles and insights gained from such studies on smaller, related systems are invaluable.

Molecular Dynamics Simulations of Intermolecular Interactions and Diffusion Mechanisms

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. arxiv.orgnih.govarxiv.org MD simulations are particularly useful for studying intermolecular interactions and diffusion mechanisms, which are crucial for understanding the properties of the compound in condensed phases.

MD simulations can reveal how molecules of 1-(2-Pyridinyl)benzotriazole interact with each other and with solvent molecules. bohrium.com These simulations can help in understanding the formation of aggregates and the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing the crystal structure. researchgate.net For instance, simulations can explore the binding of small molecules to the polymerase active site over time, providing insights into potential inhibitory mechanisms. nih.gov

The Python-based reaction-diffusion simulator PyRID is a tool that can be used for efficient simulation of molecular biological systems, including unimolecular and bimolecular reactions and pair-interactions. biorxiv.org Such tools can be adapted to study the diffusion of 1-(2-Pyridinyl)benzotriazole and its interactions in complex environments.

Prediction of Isotopic Effects and Vibrational Frequencies

The presence of the 15N isotope in this compound introduces isotopic effects that can be predicted and analyzed using computational methods. These effects are most pronounced in vibrational frequencies and NMR chemical shifts.

Computational models can predict the shifts in vibrational frequencies upon isotopic substitution. utm.my This information is valuable for interpreting experimental IR and Raman spectra and can help in assigning specific vibrational modes to the nitrogen-containing parts of the molecule.

Similarly, the effect of 15N labeling on NMR spectra is a key area of computational study. The ability to accurately predict 15N chemical shifts is crucial for the structural elucidation of novel nitrogen heterocycles. nih.govresearchgate.net Isotopic labeling can also lead to isotopic fractionation, and computational methods can help in understanding and quantifying these effects. nih.gov

Computational Design and Screening of Novel 15N-Labeled Heterocycles

The insights gained from computational studies of this compound can be leveraged for the rational design and screening of new 15N-labeled heterocyclic compounds with desired properties. researchgate.netbiorxiv.org

By systematically modifying the structure of the parent molecule in silico and calculating key properties like electronic structure, reactivity, and spectroscopic parameters, researchers can identify promising candidates for synthesis and experimental validation. For example, computational screening can be used to predict the 15N NMR chemical shifts of a library of virtual compounds, guiding the selection of molecules that are most likely to be useful as tracers or in other applications. nih.gov

This computational pre-screening can significantly accelerate the discovery and development of new 15N-labeled heterocycles for various applications in fields such as medicine and materials science. core.ac.uktargetmol.com

Advanced Analytical Methodologies for 15n Quantitation and Isotope Ratio Analysis

Chromatographic Techniques Coupled with Isotopic Detection (e.g., GC-IRMS)

Coupling chromatographic separation with IRMS allows for compound-specific isotope analysis (CSIA), providing δ¹⁵N values for individual components in a complex mixture.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for analyzing volatile or semi-volatile compounds. The sample is injected into a gas chromatograph, where individual compounds are separated. acs.org As each compound elutes from the GC column, it is passed through an online combustion interface, which converts it to N₂ and CO₂. ucdavis.edu The gases are then transferred to the IRMS for isotopic analysis. ucdavis.eduthermofisher.com This technique can achieve high precision, with standard deviations better than 0.35‰ for δ¹⁵N measurements of derivatized amino acids. acs.org For particularly polar compounds, derivatization is a necessary step to allow for GC analysis. ub.edubris.ac.uk

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) is an emerging technique for analyzing non-volatile, polar compounds like the herbicide metabolite desphenylchloridazon (DPC). ub.edu This method avoids the need for derivatization in some cases, simplifying sample preparation. ub.edu

Emission Spectrometric Analysis of ¹⁵N

Optical Emission Spectrometry (OES) presents an alternative to mass spectrometry for ¹⁵N analysis. nih.gov This technique is generally less expensive and involves simpler instrumentation. nih.gov The sample's nitrogen is converted to N₂ gas and sealed in a discharge tube, which is then excited by a high-frequency generator. tandfonline.com The emitted light is analyzed by a spectrometer, and the relative intensities of the emission bands for ¹⁴N₂, ¹⁴N¹⁵N, and ¹⁵N₂ are used to calculate the ¹⁵N abundance.

While OES is less precise than IRMS, it has proven to be a useful and reliable technique, especially in clinical and agricultural studies where high sample throughput is needed and the ¹⁵N enrichments are not extremely low. nih.govbohrium.com Studies comparing OES and MS have shown high correlation coefficients (e.g., 0.999 for urinary urea), validating its utility. nih.gov Improvements in sample preparation and discharge procedures have enhanced the accuracy of OES, achieving precision of ±0.002 atom % in some applications. tandfonline.com

Challenges in Data Compatibility and Reference Materials for Stable Isotope Studies

A significant challenge in stable isotope science is ensuring data compatibility and comparability across different laboratories and studies. nih.gov This relies heavily on the proper use and availability of internationally recognized reference materials. wikipedia.org

Isotopic measurements are reported relative to standards, with atmospheric N₂ serving as the primary reference for nitrogen (δ¹⁵N = 0‰). plos.orgwikipedia.org However, daily analyses are performed using secondary, well-characterized reference materials that are traceable to these primary standards. ucdavis.eduwikipedia.org Organizations like the International Atomic Energy Agency (IAEA), the U.S. Geological Survey (USGS), and the National Institute of Standards and Technology (NIST) produce and distribute a range of these materials, including inorganic salts and various organic compounds like amino acids and caffeines. usgs.govresearchgate.netusgs.govjst.go.jp

The use of these reference materials allows for the normalization of δ¹⁵N measurements, correcting for instrumental drift and ensuring that data from different instruments and laboratories can be compared on the same scale. usgs.gov However, challenges remain. The variation in isotopic discrimination factors (the change in isotope ratio from source to consumer) among different species and metabolic states can complicate ecological interpretations. plos.org Furthermore, contamination can be a concern; for example, when working with highly enriched ¹⁵N-labeled compounds, rigorous cleaning protocols are necessary to prevent cross-contamination that could affect subsequent natural abundance measurements. unols.org The chemical matrix of a sample can also affect the analysis, requiring method adjustments for different compound classes (e.g., organic vs. inorganic). nih.gov

Table 2: Selected International ¹⁵N Reference Materials

Reference MaterialDescriptionReported δ¹⁵N value (vs. Air)
USGS25 Ammonium Sulfate-30.4‰
USGS26 Ammonium Sulfate+53.7‰
USGS32 Potassium Nitrate+180‰
IAEA-N1 Ammonium Sulfate+0.4‰
IAEA-NO-3 Potassium Nitrate+4.7‰
USGS40 L-Glutamic Acid-4.5‰

This table presents a selection of commonly used nitrogen isotope reference materials and their accepted delta values. Data sourced from various providers like USGS and IAEA. usgs.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration of 15N Labeling with Advanced Spectroscopic Platforms (e.g., Hyperpolarized NMR)

The primary challenge in ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy is its inherent insensitivity, a consequence of the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus. nih.govyoutube.comhuji.ac.il Isotopic enrichment, as in 1-(2-Pyridinyl)benzotriazole-15N3, is the first step to overcoming this, but future research will increasingly pair ¹⁵N labeling with advanced spectroscopic techniques to dramatically amplify signals. nih.gov

Hyperpolarized NMR represents a revolutionary approach, enhancing NMR signal sensitivity by several orders of magnitude. nih.govnih.gov Techniques like Signal Amplification by Reversible Exchange (SABRE) and dissolution Dynamic Nuclear Polarization (d-DNP) can increase the polarization of ¹⁵N nuclei, making detection faster and more feasible even for complex molecules in low concentrations. nih.govnih.govacs.org

For a molecule like this compound, hyperpolarization offers several advantages:

Enhanced Signal Intensity: The ¹⁵N enrichment is critical for boosting the payload of the hyperpolarized state. nih.gov SABRE-SHEATH (Signal Amplification by Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei) has been shown to be highly effective for nitrogen-containing molecules, achieving significant polarization. nih.govnih.gov

Probing Electronic Environments: The three distinct nitrogen environments (two in the benzotriazole (B28993) ring, one in the pyridine (B92270) ring) would yield a rich dataset. The wide chemical shift range of ¹⁵N NMR (up to 900-1000 ppm) provides high detection accuracy and allows for sensitive probing of subtle changes in the local electronic environment upon binding or reaction. nih.govnih.gov

Dynamic Studies: Hyperpolarization, combined with the longer spin-lattice relaxation times (T₁) typical of ¹⁵N nuclei compared to ¹³C, allows for the real-time tracking of molecular interactions and transformations. nih.govacs.org

Table 1: Comparison of Standard vs. Hyperpolarized NMR for ¹⁵N Nuclei

This table illustrates the dramatic signal enhancement achievable with hyperpolarization techniques, making the study of insensitive nuclei like ¹⁵N more practical.

ParameterStandard ¹⁵N NMRHyperpolarized ¹⁵N NMR (e.g., SABRE-SHEATH)Significance
Relative SensitivityVery Low (due to low gyromagnetic ratio and natural abundance) nih.govhuji.ac.ilExtremely High (orders of magnitude enhancement) nih.govnih.govEnables detection of low concentration samples and rapid data acquisition.
Signal-to-Noise RatioPoor, requires long acquisition times or high concentration youtube.comExcellent, allows for single-scan experiments nih.govFacilitates the study of transient species and dynamic processes.
Example EnhancementBaselineUp to 146,000-fold for [¹⁵N₂]imidazole nih.govTransforms ¹⁵N NMR from a niche technique to a powerful analytical tool.

Future work will focus on optimizing hyperpolarization conditions for complex heterocyclic systems like this compound and using these platforms to study its coordination chemistry, host-guest interactions, and behavior in complex matrices.

Novel Sustainable Synthetic Routes for Isotopic Labeling

The synthesis of isotopically labeled compounds is often a major bottleneck, traditionally relying on multi-step, low-yield processes that may use hazardous materials. nih.gov A key future direction is the development of novel, sustainable, and efficient synthetic routes for producing ¹⁵N-labeled molecules.

Traditional methods often involve the use of precursors like ¹⁵NH₄Cl or ¹⁵NH₃ gas in direct incorporation or isotopic exchange reactions. alfa-chemistry.com While effective, these can be expensive and inefficient. Emerging green chemistry approaches offer promising alternatives:

Enzymatic Synthesis: Biocatalysis can offer high selectivity and efficiency under mild conditions, reducing waste and energy consumption.

Mechanochemistry: Performing reactions by grinding solids together can eliminate the need for bulk solvents, leading to cleaner reaction profiles and sometimes novel reactivity.

Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters (temperature, pressure, reaction time), often leading to higher yields, better purity, and safer handling of reactive intermediates compared to batch processes.

Table 2: Comparison of Synthetic Approaches for ¹⁵N Labeling

This table contrasts traditional and emerging sustainable methods for synthesizing isotopically labeled compounds.

MethodTraditional SynthesisSustainable/Green Synthesis (e.g., Flow, Enzymatic)
PrecursorsOften requires large excess of expensive labeled reagents (e.g., ¹⁵NH₄Cl) nih.govMore efficient use of labeled precursors, potential for using cheaper sources.
Solvent UseTypically requires large volumes of organic solvents.Reduced or eliminated solvent use (mechanochemistry) or uses greener solvents (enzymatic).
Efficiency & YieldCan be multi-step with low overall yields.Often higher yields, improved atom economy, and easier purification.
Safety & WasteMay involve hazardous reagents and generate significant waste.Inherently safer processes with minimized waste streams.

The development of a sustainable route to this compound, perhaps by adapting methods used for synthesizing labeled pyridines or other heterocycles, would significantly lower its cost and environmental impact, making it more accessible for widespread research. nih.gov

Expansion of ¹⁵N Tracer Applications in Interdisciplinary Fields

The ability to trace the movement and transformation of nitrogen is crucial in many scientific disciplines. wikipedia.org The stable isotope ¹⁵N is an ideal tracer because it can be readily measured in soil, plants, water, and air without the complications of radioactivity. iaea.org this compound, as a stable, nitrogen-rich organic molecule, is well-suited for a variety of tracer applications beyond the lab bench, particularly in environmental science, agriculture, and materials science.

Environmental Science: The compound could serve as a model for studying the fate of nitrogen-containing pollutants in ecosystems. Researchers could track its adsorption onto soil particles, uptake by microorganisms, and degradation pathways under various environmental conditions (e.g., aerobic vs. anaerobic). nih.gov This helps in understanding the persistence and transformation of contaminants in the environment. researchgate.net

Agriculture: In agricultural research, ¹⁵N tracers are essential for quantifying fertilizer nitrogen use efficiency and understanding nitrogen cycling in the soil-plant system. wikipedia.orgresearchgate.netnuclearmalaysia.gov.my While not a fertilizer itself, this compound could be used to study the movement and bioavailability of complex organic nitrogen compounds in soil, mimicking the behavior of certain pesticides or organic amendments. symeres.comtandfonline.com This allows researchers to distinguish between nitrogen sources and quantify transformations like mineralization and denitrification. wikipedia.orgnih.gov

Materials Science: Nitrogen-containing heterocycles are fundamental building blocks in advanced materials, including polymers, organic electronics, and coordination complexes. Incorporating ¹⁵N labels would allow researchers to use techniques like solid-state NMR to probe the role of specific nitrogen atoms in the material's bulk properties, such as conductivity, thermal stability, or catalytic activity.

Table 3: Potential Interdisciplinary Applications of this compound as a Tracer

This table outlines how the unique properties of this labeled compound can be leveraged across different scientific fields.

FieldPotential ApplicationInformation Gained
Environmental ScienceModel pollutant to study fate and transport in soil and water. nih.govDegradation rates, microbial transformation pathways, soil sorption dynamics.
AgricultureTracer for complex organic nitrogen dynamics in agroecosystems. researchgate.netnuclearmalaysia.gov.myBioavailability, plant uptake mechanisms, interaction with soil microbiome.
Materials ScienceProbe for structure-property relationships in nitrogen-containing polymers or metal-organic frameworks.Role of specific nitrogen sites in material conductivity, stability, and catalytic function.

Addressing Current Limitations and Future Opportunities in ¹⁵N Chemical Research

While the potential is vast, several challenges must be addressed to fully realize the opportunities presented by ¹⁵N-labeled compounds like this compound.

Current Limitations:

High Cost and Synthesis Complexity: The synthesis of specifically labeled compounds remains expensive and technically demanding, limiting their accessibility. isotope.com

Low NMR Sensitivity: Even with enrichment, the inherent low sensitivity of the ¹⁵N nucleus requires access to high-field NMR instruments and advanced techniques, which are not universally available. bris.ac.ukswinburne.edu.au

Data Interpretation: While the large chemical shift range of ¹⁵N is an advantage, predicting and accurately assigning these shifts in complex molecules can be challenging, often requiring sophisticated computational support. bris.ac.ukresearchgate.net

Metabolic Scrambling: In biological or environmental studies, the labeled nitrogen can be metabolically transferred to other molecules, complicating the interpretation of tracer data. acs.org

Future Opportunities:

Improved Spectroscopic Hardware: Continued advancements in NMR technology, such as higher field magnets, more sensitive cryoprobes, and optimized hyperpolarization hardware, will continue to push the boundaries of what is detectable. swinburne.edu.au

Computational Chemistry: The synergy between experimental NMR and quantum mechanical calculations is a major growth area. researchgate.netnih.gov Machine learning and DFT-based methods are becoming increasingly accurate at predicting ¹⁵N chemical shifts, which can guide experimental design and aid in spectral interpretation. bris.ac.uk

Methodological Innovation: The development of new pulse sequences and multidimensional NMR experiments will allow for the extraction of even more detailed structural and dynamic information from ¹⁵N-labeled molecules. youtube.comresearchgate.net

Broader Accessibility: As sustainable synthesis routes are developed and the cost of ¹⁵N precursors potentially decreases, these powerful molecular probes will become available to a wider range of researchers, fostering innovation across diverse fields.

Q & A

Q. What are the established synthetic routes for 1-(2-Pyridinyl)benzotriazole-15N3, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling 2-aminopyridine derivatives with benzotriazole precursors under nucleophilic substitution or cyclization conditions. Key steps include:

  • Temperature Control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., decomposition of nitro groups) .
  • Catalyst Selection : Use palladium-based catalysts for cross-coupling reactions to enhance regioselectivity.
  • Isotopic Labeling : Incorporate 15N3 via nitration or diazotization using 15N-enriched reagents .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields >90% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm functional groups via peaks at 1539 cm⁻¹ (NO₂ asymmetric stretch) and 1289 cm⁻¹ (C-N stretch) .
  • Elemental Analysis : Validate molecular composition (e.g., C 55.99%, H 5.37%, N 27.98%) with <0.3% deviation for reproducibility .
  • NMR (1H/13C) : Assign aromatic protons (δ 7.5–8.5 ppm) and pyridinyl carbons (δ 120–150 ppm) to confirm regiochemistry .

Q. How can residual solvents and impurities be quantified in synthesized batches of this compound?

Methodological Answer:

  • HPLC with UV Detection : Use a C18 column (mobile phase: acetonitrile/water, 70:30) and monitor at 254 nm. Compare retention times against spiked standards .
  • Headspace GC-MS : Detect volatile impurities (e.g., dichloromethane) with a DB-5 column and EI ionization .
  • Pharmacopeial Standards : Follow USP/EP guidelines for residual solvent limits (e.g., <500 ppm for Class 3 solvents) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .
  • DFT Calculations : Compare experimental 13C NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures and analyzing bond lengths/angles .

Q. What mechanistic insights explain the bioactivity of this compound in antifungal assays?

Methodological Answer:

  • Molecular Docking : Model interactions with Candida spp. cytochrome P450 enzymes (e.g., CYP51) to identify binding motifs (ΔG < −8 kcal/mol suggests strong inhibition) .
  • Enzyme Inhibition Assays : Measure IC50 values via fluorometric assays using lanosterol-14α-demethylase .
  • Metabolic Profiling : Track 15N3-labeled metabolites using LC-HRMS to elucidate degradation pathways .

Q. How can computational methods (e.g., DFT, MD simulations) predict the stability and reactivity of this compound under physiological conditions?

Methodological Answer:

  • DFT Optimization : Calculate HOMO-LUMO gaps to assess redox stability (gaps >4 eV suggest low reactivity) .
  • Molecular Dynamics (MD) : Simulate solvation in water/octanol (100 ns trajectories) to predict logP and membrane permeability .
  • Degradation Modeling : Use QSPR models to estimate hydrolysis rates at pH 7.4 and 37°C .

Q. What strategies address discrepancies in bioassay results between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability via IV/PO dosing in rodent models .
  • Metabolite Identification : Use 15N3 labeling to distinguish parent compound from metabolites in tissue homogenates .
  • Cellular Uptake Studies : Quantify intracellular accumulation via fluorescence tagging (e.g., BODIPY derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.